BenchChemオンラインストアへようこそ!

(R)-Ramelteon

Receptor Pharmacology Binding Affinity Selectivity

Select (R)-Ramelteon for your sleep research to leverage its superior efficacy in sleep maintenance, demonstrated by a 17.9-minute increase in objective total sleep time over placebo. This active enantiomer provides a distinct advantage over melatonin. Its primary metabolism via CYP1A2, not CYP2C9, ensures a cleaner pharmacological profile, minimizing confounding drug-drug interactions in polypharmacy models. Furthermore, the active metabolite M-II provides a sustained MT1/MT2 agonist effect, making it ideal for protocols requiring a longer duration of action.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 196597-27-0
Cat. No. B116538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ramelteon
CAS196597-27-0
SynonymsN-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide; _x000B_(R)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide; 
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1
InChIKeyYLXDSYKOBKBWJQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ramelteon (CAS 196597-27-0): Baseline Characteristics and Procurement Context for the MT1/MT2 Agonist


(R)-Ramelteon (also known as (R)-TAK-375) is a selective melatonin receptor agonist [1]. It is the active enantiomer of ramelteon, a non-scheduled hypnotic agent approved for the treatment of insomnia characterized by difficulty with sleep onset. The compound acts as a potent agonist at MT1 and MT2 receptors [2].

Why Generic Substitution of (R)-Ramelteon is Not Recommended: A Primer on Melatoninergic Differentiation


The melatoninergic class comprises several compounds, including melatonin, tasimelteon, and agomelatine, each with distinct pharmacodynamic and pharmacokinetic profiles [1]. Simple substitution is not advised due to critical differences in receptor selectivity, metabolic pathways, and active metabolite contributions that directly impact clinical efficacy, safety, and appropriate application scenarios.

Quantitative Differentiation of (R)-Ramelteon: Head-to-Head Data Against Key Comparators


Receptor Binding Affinity and Selectivity: Ramelteon vs. Melatonin

Ramelteon exhibits significantly higher binding affinity for human MT1 and MT2 receptors compared to melatonin, the endogenous ligand. This increased potency is a primary driver of its pharmacological activity [1]. Furthermore, ramelteon demonstrates marked selectivity for MT1/MT2 receptors over the MT3 binding site, a property not shared by melatonin, which has appreciable MT3 affinity [2].

Receptor Pharmacology Binding Affinity Selectivity Melatonin Receptors

Clinical Efficacy on Sleep Maintenance: Ramelteon vs. Prolonged-Release Melatonin

A 2023 meta-analysis of 22 studies with 4,875 participants directly compared ramelteon and prolonged-release (PR) melatonin against placebo for insomnia. The analysis revealed distinct efficacy profiles, with ramelteon demonstrating large effect sizes on objective and subjective total sleep time (oTST, sTST), a key metric for sleep maintenance, while PR melatonin's effects were less robust [1].

Clinical Efficacy Insomnia Sleep Maintenance Meta-Analysis

Metabolic Pathway and Drug-Drug Interaction Risk: Ramelteon vs. Agomelatine

Ramelteon's metabolism is primarily mediated by the CYP1A2 isozyme, with minor contributions from CYP2C and CYP3A4 [1]. This contrasts with agomelatine, which is extensively metabolized by CYP1A2 and CYP2C9 [2]. While both are sensitive to CYP1A2 inhibitors (e.g., fluvoxamine), ramelteon's minimal involvement of CYP2C9 and CYP3A4 suggests a potentially lower risk profile for interactions with a broader range of commonly co-administered medications, such as certain NSAIDs and anticoagulants.

Pharmacokinetics Drug Metabolism CYP450 Drug Interactions

Contribution of Active Metabolite (M-II) to Sustained Pharmacological Effect

Ramelteon's major active metabolite, M-II, contributes significantly to its overall pharmacological profile. Although M-II has lower receptor binding affinity than the parent compound (approximately one-tenth and one-fifth for MT1 and MT2, respectively) [1], its much higher systemic exposure (20- to 100-fold greater than ramelteon) and longer half-life (2-5 hours vs. 1-2.6 hours for ramelteon) provide a sustained effect that is not seen with melatonin [2].

Pharmacokinetics Active Metabolite M-II Systemic Exposure

Optimized Applications for (R)-Ramelteon Based on Quantitative Evidence


Investigating Sleep Maintenance in Insomnia Models

Given its demonstrated efficacy in increasing objective total sleep time (oTST) by 17.9 minutes compared to placebo [1], (R)-Ramelteon is a superior choice for preclinical or clinical studies where improving sleep maintenance—rather than solely sleep onset—is the primary outcome measure. Its distinct advantage over melatonin in this specific domain makes it the preferred tool for such research.

Studies in Polypharmacy or Geriatric Populations

The primary metabolism of (R)-Ramelteon by CYP1A2, with minor CYP2C and CYP3A4 involvement [1], offers a cleaner pharmacological profile compared to alternatives like agomelatine (CYP2C9). This makes (R)-Ramelteon the appropriate selection for research involving populations or models subject to polypharmacy, minimizing the risk of confounding drug-drug interactions.

Pharmacodynamic Studies Requiring Sustained Receptor Activation

The unique contribution of the active metabolite M-II, which achieves 20- to 100-fold higher systemic exposure and has a 2-5 hour half-life [1], provides a sustained MT1/MT2 agonist effect. (R)-Ramelteon is therefore well-suited for experimental protocols that require a longer duration of action than can be achieved with the parent compound alone, differentiating it from shorter-acting melatonin preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ramelteon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.